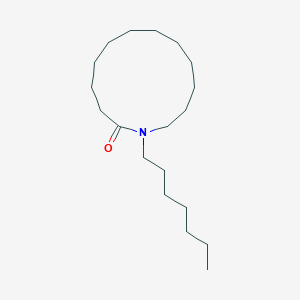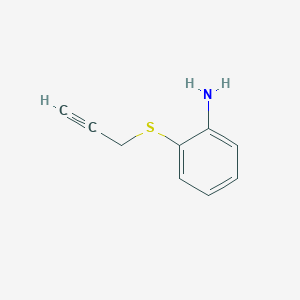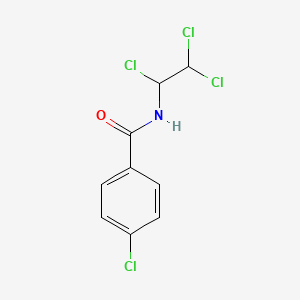![molecular formula C16H22O B14612435 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol CAS No. 59175-07-4](/img/structure/B14612435.png)
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a phenol group attached to a bicyclo[2.2.1]heptane ring system, which is further substituted with three methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with phenol under specific conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
科学的研究の応用
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol.
Isoborneol: Another stereoisomer of borneol.
Uniqueness
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
特性
CAS番号 |
59175-07-4 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
2-(1,4,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-11-15(2)8-9-16(11,3)13(10-15)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3 |
InChIキー |
NYRMMTKOQNQFAE-UHFFFAOYSA-N |
正規SMILES |
CC1C2(CCC1(C(C2)C3=CC=CC=C3O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)





